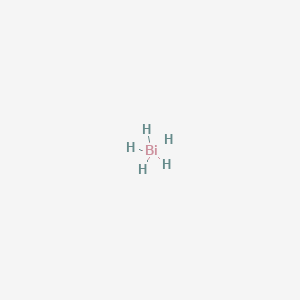

Bismuthorane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bismuthorane is a bismuth hydride and a mononuclear parent hydride. It is a conjugate acid of a bismuthanuide.

Aplicaciones Científicas De Investigación

Anticancer Potential and Radiosensitization

Bismuthorane compounds have demonstrated significant potential in cancer chemo- and radiotherapy. Research shows that these compounds inhibit the growth and proliferation of various tumors, including breast, colon, ovarian, and lung cancers. They have also been investigated as radiosensitizers, enhancing the therapeutic efficacy of ionizing radiation in advanced radiotherapy. Bismuth radionuclides, such as Bi-213, are studied for targeted radioimmunotherapy, addressing challenges like radionuclide selection and toxicity of recoil daughters (Kowalik, Masternak, & Barszcz, 2019).

Bioinorganic Chemistry and Drug Interaction Studies

The structural characterization of bismuth drugs provides insights into their assembly and pharmacokinetic pathways. Investigating the interactions between bismuth compounds and potential protein targets has laid the foundation for understanding their mechanism of action. These insights are pivotal for the rational design of new potential drugs (Li & Sun, 2012).

Broad Biomedical Applications

Bismuth-based compounds have a wide range of biomedical applications, including the treatment of gastrointestinal disorders and H. pylori infections. They show promise in treating viral infections, multidrug-resistant microbial infections, and cancers. Their use in imaging, drug delivery, and biosensing has also been explored. Bismuth-213 is particularly noted for potential use in targeted alpha therapy (Griffith et al., 2021).

Nanoparticle Research for Biomedical Applications

Research into nanosized forms of bismuth-containing materials has expanded into biomedicine. Bismuth nanoparticles (BiNPs) combine various properties, such as high X-ray attenuation and near-infrared absorbance, making them suitable for cancer therapy, photothermal and radiation therapy, multimodal imaging, drug delivery, and biosensing. The versatility of BiNPs opens new avenues for their clinical translation (Shahbazi et al., 2020).

Bismuth in Photonic Materials

Bismuth's unique optical properties have been harnessed in photonic materials for applications in telecommunications, biomedicine, and illumination. Bismuth-activated materials have been researched for their potential in optical amplifiers, fiber lasers, bioimaging, and white light-emitting diodes. This research is driving progress in materials science and opening up new scientific questions (Sun, Zhou, & Qiu, 2014).

Synthesis and Biomedical Applications

The synthesis methods of bismuth complexes and their biomedical applications have been extensively explored. These complexes have been used for gastrointestinal diseases, antimicrobial and anticancer activities. Their low toxicity and environmental friendliness make them valuable for large-scale synthesis and pharmaceutical applications (Yang et al., 2015).

Propiedades

Fórmula molecular |

BiH5 |

|---|---|

Peso molecular |

214.02 g/mol |

Nombre IUPAC |

λ5-bismuthane |

InChI |

InChI=1S/Bi.5H |

Clave InChI |

USRGXAIYELMOIG-UHFFFAOYSA-N |

SMILES canónico |

[BiH5] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-ethyl-2-oxobenzimidazole-1-carboxylate](/img/structure/B1254388.png)

![[N'-[[(2R)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1254390.png)

![N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide](/img/structure/B1254393.png)

![[(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1254397.png)

![N-(2-Chloroethyl)-N'-[(2R,3R)-4-[[[(2-chloroethyl)amino]carbonyl]nitrosoamino]-2,3-dihydroxybutyl]-N-nitrosourea](/img/structure/B1254402.png)